molecular formula C11H17NO B15248401 (2-Amino-3-(tert-butyl)phenyl)methanol

(2-Amino-3-(tert-butyl)phenyl)methanol

Cat. No.: B15248401
M. Wt: 179.26 g/mol
InChI Key: GVGCIABEEAFFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-3-(tert-butyl)phenyl)methanol is an organic compound that belongs to the class of phenylmethanols It features a phenyl ring substituted with an amino group at the second position, a tert-butyl group at the third position, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3-(tert-butyl)phenyl)methanol can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes. For instance, the reduction of 2-amino-3-(tert-butyl)benzaldehyde using sodium borohydride in methanol at low temperatures can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction reactions using cost-effective and efficient reducing agents. The process may include purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3-(tert-butyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form amines or other derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives .

Scientific Research Applications

(2-Amino-3-(tert-butyl)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-3-(tert-butyl)phenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the amino group can participate in nucleophilic reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-3-methylphenyl)methanol
  • (2-Amino-3-ethylphenyl)methanol
  • (2-Amino-3-isopropylphenyl)methanol

Uniqueness

(2-Amino-3-(tert-butyl)phenyl)methanol is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric interactions. This makes it distinct from other similar compounds that have smaller alkyl groups .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(2-amino-3-tert-butylphenyl)methanol

InChI

InChI=1S/C11H17NO/c1-11(2,3)9-6-4-5-8(7-13)10(9)12/h4-6,13H,7,12H2,1-3H3

InChI Key

GVGCIABEEAFFNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.